molecular formula C14H10BrNS B12341988 2-(Bromomethyl)-7-phenylbenzo[d]thiazole

2-(Bromomethyl)-7-phenylbenzo[d]thiazole

Cat. No.: B12341988
M. Wt: 304.21 g/mol
InChI Key: RHDCGSICCSEYKT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-phenylbenzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring, along with a bromomethyl and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-7-phenylbenzo[d]thiazole typically involves the bromination of 7-phenylbenzo[d]thiazole. One common method includes the reaction of 7-phenylbenzo[d]thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the 2-position of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For instance, oxidation with hydrogen peroxide can convert the thiazole ring into a sulfoxide or sulfone.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group, altering the compound’s reactivity and properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products:

  • Substituted thiazoles with various functional groups depending on the nucleophile used.
  • Sulfoxides or sulfones from oxidation reactions.
  • Methyl derivatives from reduction reactions.

Scientific Research Applications

2-(Bromomethyl)-7-phenylbenzo[d]thiazole has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in the development of probes for studying biological pathways and enzyme activities.

    Material Science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-7-phenylbenzo[d]thiazole exerts its effects is primarily through its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzyme activities or disruption of cellular processes. The thiazole ring can also interact with various receptors and enzymes, modulating their functions and influencing biological pathways.

Comparison with Similar Compounds

    2-Methylbenzothiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    7-Phenylbenzothiazole: Does not have the bromomethyl substituent, resulting in different chemical reactivity and biological activity.

    2-Bromomethylthiazole: Similar in structure but lacks the phenyl group, affecting its overall properties and applications.

Uniqueness: 2-(Bromomethyl)-7-phenylbenzo[d]thiazole is unique due to the presence of both the bromomethyl and phenyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C14H10BrNS

Molecular Weight

304.21 g/mol

IUPAC Name

2-(bromomethyl)-7-phenyl-1,3-benzothiazole

InChI

InChI=1S/C14H10BrNS/c15-9-13-16-12-8-4-7-11(14(12)17-13)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

RHDCGSICCSEYKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(S3)CBr

Origin of Product

United States

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